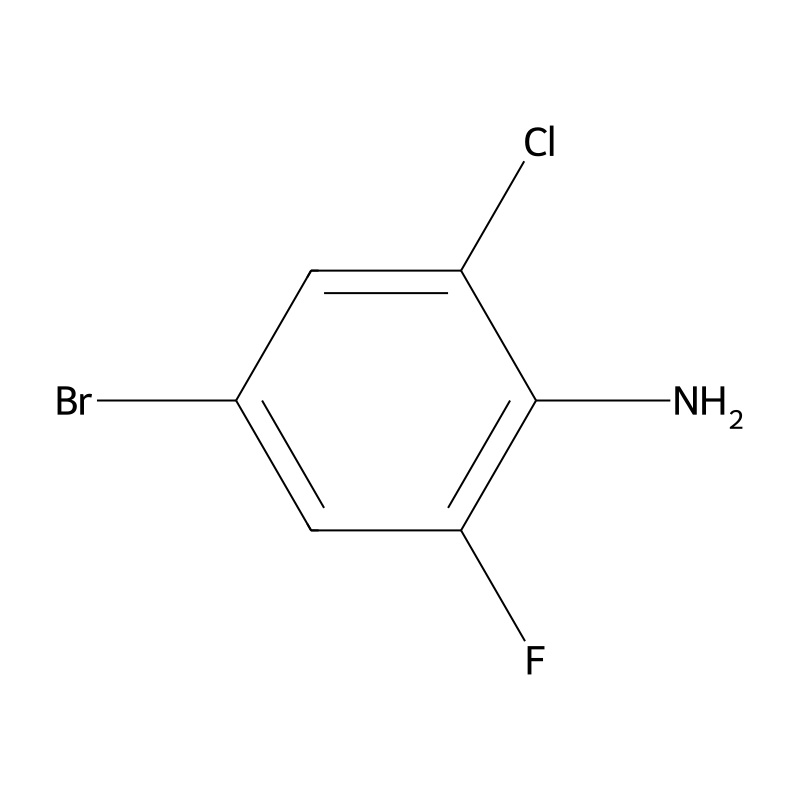4-Bromo-2-chloro-6-fluoroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-6-chloro-4-fluoroaniline
Scientific Field: Organic Chemistry
Application Summary: This compound is used in the synthesis of various organic compounds.
Methods of Application: The specific methods of application can vary depending on the desired synthesis.
Results or Outcomes: The outcomes of these reactions would be the synthesis of new organic compounds.
4-Bromo-2-fluoroaniline
Application Summary: This compound was used in the synthesis of 4-amino-3-fluorophenyl boronic acid.
Methods of Application: As with the previous compound, the specific methods of application can vary depending on the desired synthesis.
Results or Outcomes: The outcomes of these reactions would be the synthesis of new boronic acid derivatives.
2-Bromo-4-chloro-6-fluoroaniline
Scientific Field: Medicinal Chemistry
Application Summary: This compound may be used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist.
Methods of Application: The specific methods of application can vary depending on the desired synthesis.
Results or Outcomes: The outcomes of these reactions would be the synthesis of new medicinal compounds.
4-Bromo-2-chloro-6-fluoroaniline: is a solid compound with a molecular weight of 224.46 . It is typically stored in a dark place at room temperature .
This compound is similar to other aniline derivatives, such as 2-Bromo-4-chloro-6-fluoroaniline, which has been used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist .
Another similar compound, 4-Fluoroaniline, is used as a precursor to various potential and real applications . It can be prepared by the hydrogenation of 4-nitrofluorobenzene .
4-Bromo-2-chloro-6-fluoroaniline is an organic compound with the molecular formula and a molecular weight of 224.46 g/mol. It features a benzene ring substituted with three halogen atoms: bromine, chlorine, and fluorine. This compound is classified as an aniline derivative, which is a type of aromatic amine characterized by the presence of an amino group attached to a benzene ring. The compound's structure can be represented as follows:
- Chemical Structure:text
Br |Cl-C6H3-F |NH2
4-Bromo-2-chloro-6-fluoroaniline is known for its potential applications in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its halogen substituents.
- Skin and eye irritation: Halogenated anilines can be irritating to the skin and eyes upon contact [].
- Respiratory tract irritation: Inhalation may cause irritation to the respiratory tract [].
- Environmental hazards: Halogenated compounds can be harmful to aquatic life; proper disposal procedures should be followed.
- Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles through nucleophilic substitution reactions. For example, treatment with sodium hydroxide can lead to the formation of corresponding phenolic compounds.
- Reduction Reactions: The bromine atom can be selectively reduced to form 2-chloro-6-fluoroaniline using reducing agents like palladium on carbon in the presence of hydrogen gas.
- Coupling Reactions: This compound can undergo coupling reactions with other aromatic compounds to form biaryl compounds, which are significant in organic synthesis.
Research indicates that 4-Bromo-2-chloro-6-fluoroaniline exhibits biological activity, particularly as an antimicrobial and anticancer agent. Its structure allows it to interact with biological targets, potentially inhibiting specific enzymes or disrupting cellular processes.
In particular, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 4-Bromo-2-chloro-6-fluoroaniline may have similar properties worth exploring further.
The synthesis of 4-Bromo-2-chloro-6-fluoroaniline typically involves multiple steps:
- Starting Materials: The synthesis begins with o-fluoroaniline.
- Bromination: The introduction of bromine is achieved through the reaction with N-bromosuccinimide (NBS) under controlled conditions.
- Chlorination: Subsequently, N-chlorosuccinimide (NCS) is used to introduce the chlorine atom at the desired position on the aromatic ring.
- Purification: The crude product undergoes purification steps including extraction and recrystallization to yield pure 4-Bromo-2-chloro-6-fluoroaniline.
The detailed procedure can be found in patents and scientific literature focusing on synthetic organic chemistry .
4-Bromo-2-chloro-6-fluoroaniline has several notable applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Agrochemicals: Its derivatives are explored for use in crop protection agents due to their biological activity against pests and diseases.
- Material Science: The compound is investigated for its potential use in developing advanced materials with specific electronic or optical properties.
Studies on 4-Bromo-2-chloro-6-fluoroaniline's interactions reveal its potential in drug development:
- Protein Binding: Research indicates that this compound may bind to specific proteins involved in cancer pathways, suggesting a mechanism for its anticancer activity.
- Enzyme Inhibition: Preliminary studies have shown that it may inhibit certain enzymes, which could be beneficial in designing therapeutic agents targeting metabolic pathways.
Similar Compounds: Comparison
Several compounds share structural similarities with 4-Bromo-2-chloro-6-fluoroaniline. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-Bromo-4-chloro-6-fluoroaniline | 195191-47-0 | 0.89 | Different substitution pattern affecting reactivity |
| 2-Bromo-6-chloro-4-fluoroaniline | 201849-14-1 | 0.89 | Similar halogen pattern but different positions |
| 3-Bromo-6-chloro-2-fluoroaniline | 943830-81-7 | 0.87 | Bromine at a different position alters properties |
| 3-Bromo-2-chloro-5,6-difluoroaniline | 1616244-35-9 | 0.84 | Contains additional fluorine substituent |
These compounds are significant for comparative studies in terms of biological activity and synthetic pathways.








